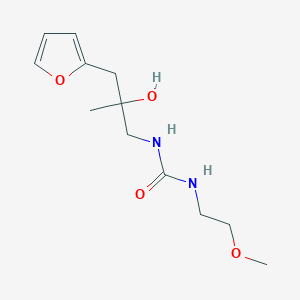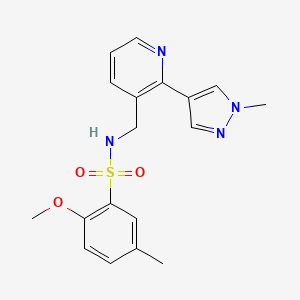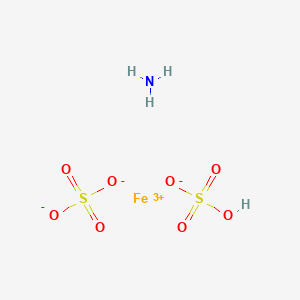
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan-containing urea derivatives has been reported. For instance, a series of compounds with a furan-2-yl moiety linked to a piperazine ring via an oxazole intermediate was synthesized starting from 2-acetylfuran. This process involved a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . Another synthesis route described the coupling of furfural with urea to produce a carbamoylguanidino derivative, characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(2-methoxyethyl)urea" by altering the starting materials and reaction conditions to introduce the specific hydroxy, methyl, and methoxyethyl substituents.
Molecular Structure Analysis
The molecular structure of furan-containing urea derivatives is typically confirmed using spectroscopic methods such as GC-MS, FTIR, 1H-NMR, 13C-NMR, and other NMR techniques . These methods provide detailed information about the molecular framework, functional groups, and substitution patterns. The presence of a furan ring, urea linkage, and various substituents can be inferred from characteristic peaks and coupling patterns observed in the spectral data.
Chemical Reactions Analysis
The chemical reactivity of furan-containing urea derivatives can be diverse, depending on the substituents and the overall molecular structure. The papers provided do not detail specific reactions for the compound , but they do suggest that the furan ring and urea functionality are key reactive sites. These sites could undergo various chemical transformations, such as nucleophilic attacks, condensation reactions, or further functionalization, which could be explored in future studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing urea derivatives are influenced by their molecular structure. While the exact properties of "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(2-methoxyethyl)urea" are not provided, related compounds have shown a broad spectrum of biological activity, including antidepressant and antianxiety effects , as well as antimicrobial activity against various pathogens . These activities suggest that the compound may have potential medicinal applications. The solubility, stability, and other physicochemical properties would need to be determined experimentally for a comprehensive analysis.
Applications De Recherche Scientifique
Furan Derivatives in Biomass Conversion and Polymer Production
Furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, play a crucial role in the conversion of plant biomass into valuable chemicals and materials. They serve as platform chemicals for producing monomers, polymers, fuels, and various functional materials. This highlights the potential of furan derivatives in sustainable and renewable chemical production processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Urea Derivatives in Medical Applications
Urea derivatives are explored for their potential in medical applications, particularly as urease inhibitors. These compounds offer promising avenues for treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. The development of effective urease inhibitors from urea derivatives could lead to new treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health Monitoring
The application of urea derivatives in biosensor technology for detecting urea concentration highlights the importance of these compounds in healthcare and environmental monitoring. Urea biosensors, employing urease as a bioreceptor element, can be crucial for diagnosing and monitoring diseases related to nitrogen metabolism and kidney function (Botewad et al., 2021).
Urea in Energy Supply and Environmental Applications
Urea has been identified as a potential hydrogen carrier for fuel cells, emphasizing its role in sustainable energy supply. The abundance and non-toxic nature of urea make it an attractive candidate for generating hydrogen fuel from waste sources, including wastewater or urine, thus offering a sustainable and eco-friendly energy solution (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(16,8-10-4-3-6-18-10)9-14-11(15)13-5-7-17-2/h3-4,6,16H,5,7-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZNSAKOCNFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)
![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)




![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)

